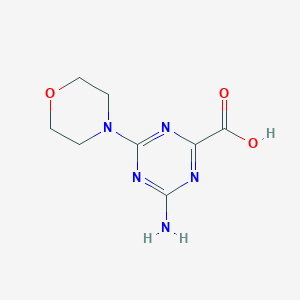![molecular formula C7H6BrN3O2S B1448043 6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]piridina CAS No. 1376007-07-6](/img/structure/B1448043.png)
6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]piridina
Descripción general
Descripción
6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound with the CAS Number: 1376007-07-6 . It has a molecular weight of 276.11 and its IUPAC name is 6-bromo-3H-imidazo[4,5-b]pyridin-2-yl methyl sulfone .
Synthesis Analysis
The synthesis of imidazo[4,5-b]pyridine derivatives involves alkylation reactions under phase transfer catalysis conditions . The compounds obtained were characterized using 1H NMR and 13C NMR spectroscopy .Molecular Structure Analysis
The molecular structure of 6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine was established on the basis of NMR spectroscopic data . The InChI code is 1S/C7H6BrN3O2S/c1-14(12,13)7-10-5-2-4(8)3-9-6(5)11-7/h2-3H,1H3,(H,9,10,11) .Aplicaciones Científicas De Investigación
Agentes del Sistema Nervioso Central (SNC)
Las imidazo[4,5-b]piridinas se han identificado como moduladores alostéricos positivos del receptor GABA A . Esto sugiere que los derivados como la 6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]piridina podrían explorarse por su potencial como agentes terapéuticos en el tratamiento de trastornos del SNC, como la ansiedad, el insomnio y la epilepsia.
Terapéutica contra el cáncer
La actividad antiproliferativa de los derivados de la imidazo[4,5-b]piridina se ha demostrado en varias líneas celulares de cáncer humano . Estos compuestos pueden inducir el arresto del ciclo celular, lo que sugiere que podrían usarse para desarrollar nuevos fármacos contra el cáncer. La investigación sobre el derivado específico en cuestión podría generar nuevos tratamientos prometedores.
Agentes antiinflamatorios
Las imidazo[4,5-b]piridinas se han probado por sus propiedades antiinflamatorias . Como la inflamación es una vía común en muchas enfermedades, el compuesto podría ser significativo en el desarrollo de nuevos fármacos antiinflamatorios no esteroideos (AINE).
Agentes antimicrobianos
El marco estructural de las imidazo[4,5-b]piridinas permite la síntesis de derivados con características antimicrobianas . Esto abre posibilidades para que la this compound se utilice en la creación de nuevos agentes antimicrobianos para combatir cepas resistentes de bacterias y virus.
Inhibición enzimática
Se ha descubierto que las imidazo[4,5-b]piridinas actúan como inhibidores de la aromatasa , que son cruciales en el tratamiento del cáncer de mama sensible a las hormonas. Investigar la actividad inhibitoria enzimática de este compuesto podría conducir al desarrollo de terapias dirigidas.
Trastornos metabólicos
Debido a su capacidad para influir en las enzimas involucradas en el metabolismo de los carbohidratos, los derivados de la imidazo[4,5-b]piridina podrían ser significativos en el diseño de fármacos para trastornos metabólicos como la diabetes .
Agentes tuberculostáticos
Algunos derivados de la imidazo[4,5-b]piridina han mostrado potencial como agentes tuberculostáticos . Esto sugiere que la this compound podría explorarse por su eficacia contra la tuberculosis.
Inhibidores de la bomba de protones
La clase de las imidazo[4,5-b]piridinas incluye compuestos que se han desarrollado como inhibidores de la bomba de protones . Estos se utilizan para tratar afecciones como la enfermedad por reflujo gastroesofágico (ERGE) y las úlceras pépticas. El compuesto en cuestión podría investigarse para aplicaciones similares.
Mecanismo De Acción
Target of Action
The primary targets of 6-Bromo-2-Methanesulfonyl-3H-Imidazo[4,5-b]Pyridine are yet to be definitively identified . Similar compounds have been found to interact with proteins such as ikk-ɛ and tbk1, which activate nuclear factor kappa-light-chain-enhancer of activated b cells .
Mode of Action
It is believed to interact with its targets, potentially leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to influence the activation of nuclear factor kappa-light-chain-enhancer of activated b cells .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
It is believed that the compound may have antimicrobial properties .
Action Environment
The action, efficacy, and stability of 6-Bromo-2-Methanesulfonyl-3H-Imidazo[4,5-b]Pyridine can be influenced by various environmental factors. These factors could include temperature, pH, and the presence of other compounds .
Análisis Bioquímico
Biochemical Properties
6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, 6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine can interact with proteins involved in signal transduction pathways, modulating their activity and altering downstream signaling events . These interactions are often mediated by the bromine and methanesulfonyl groups, which can form hydrogen bonds and other non-covalent interactions with target biomolecules.
Cellular Effects
The effects of 6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine on cellular processes are diverse and depend on the specific cell type and context. In some cell types, this compound has been observed to induce apoptosis, or programmed cell death, by activating pro-apoptotic signaling pathways. This effect is often accompanied by changes in gene expression, including the upregulation of genes involved in apoptosis and the downregulation of genes associated with cell survival . Additionally, 6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine can influence cellular metabolism by inhibiting key metabolic enzymes, leading to alterations in metabolic flux and energy production .
Molecular Mechanism
At the molecular level, 6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine exerts its effects through a combination of binding interactions with biomolecules and modulation of enzyme activity. The bromine atom and methanesulfonyl group play crucial roles in these interactions, allowing the compound to form specific non-covalent bonds with target enzymes and proteins . For example, the bromine atom can participate in halogen bonding, while the methanesulfonyl group can engage in hydrogen bonding and electrostatic interactions . These interactions can lead to enzyme inhibition or activation, depending on the specific target and context . Additionally, 6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine can change over time in laboratory settings, influenced by factors such as stability, degradation, and long-term cellular responses. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods, particularly in the presence of light and moisture . In in vitro studies, the effects of 6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine on cellular function can persist for several hours to days, depending on the concentration and exposure duration . Long-term exposure to this compound has been associated with sustained changes in gene expression and cellular metabolism, which can impact cell viability and function .
Dosage Effects in Animal Models
The effects of 6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine in animal models vary with dosage, exhibiting both therapeutic and toxic effects at different concentrations. At low to moderate doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and inhibiting tumor growth . At high doses, 6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine can induce toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system. These dose-dependent effects highlight the importance of careful dosage optimization in preclinical studies.
Propiedades
IUPAC Name |
6-bromo-2-methylsulfonyl-1H-imidazo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O2S/c1-14(12,13)7-10-5-2-4(8)3-9-6(5)11-7/h2-3H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOPSNZOZNUXIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC2=C(N1)C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(Dimethylamino)propyl]imidazolidine-2,4,5-trione hydrochloride](/img/structure/B1447965.png)


![2-[(2,2,2-Trifluoroethyl)sulfanyl]ethan-1-amine hydrochloride](/img/structure/B1447968.png)
![5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B1447970.png)
![4-[[4-(Acetoxy)-3-methoxyphenyl]methoxy]-3-methoxybenzaldehyde](/img/structure/B1447973.png)




![2-Boc 6-cbz-2,6-diazaspiro[3.3]heptane](/img/structure/B1447980.png)
![(2R)-4-[(2R)-2-Carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]sulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid](/img/structure/B1447982.png)

